FPS-ZM1
Overview
Description
FPS-ZM1 is a high-affinity inhibitor of the receptor for advanced glycation end products (RAGE). It is known for its ability to block the binding of amyloid β (Aβ) protein to RAGE, thereby inhibiting Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. This compound has shown potential in treating Alzheimer’s disease by reducing amyloid β-mediated brain disorders .
Mechanism of Action
Target of Action
FPS-ZM1 is a high-affinity inhibitor of the receptor for advanced glycation end products (RAGE) . RAGE is a multi-ligand receptor of the immunoglobulin superfamily of cell surface molecules, which plays a key role in inflammation and oxidative stress in the brain .
Mode of Action
This compound blocks the binding of amyloid β (Aβ) protein to the V domain of RAGE . It inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells . This compound also suppresses AGEs-induced RAGE overexpression and RAGE-dependent microglial activation .
Biochemical Pathways
This compound affects several biochemical pathways. It attenuates AGEs-stimulated NADPH oxidase (NOX) activation and reactive oxygen species (ROS) expression . This compound also downregulates LPS-mediated increases in the phosphorylation levels of JAK/STAT both in vivo and in vitro . Furthermore, it suppresses the nuclear translocation of transcription factor STAT1/3/5 .
Pharmacokinetics
This compound is nontoxic to mice and readily crosses the blood-brain barrier (BBB) . This property allows this compound to exert its effects directly in the brain, where RAGE is expressed.
Result of Action
This compound significantly suppresses AGEs-induced RAGE overexpression, RAGE-dependent microglial activation, and the expression of downstream inflammatory mediators . It also decreases the overproduction of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase 2 (COX-2) . This compound elevates the levels of transcription factors nuclear-factor (erythroid-derived 2)-like 2 (Nrf2) and heme oxygenase-1 (HO-1), as well as decreases antioxidant capacity and increases production of oxidative species .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study where this compound was loaded into a cobalt (Co)-based MOF (zeolitic imidazolate framework-67, ZIF-67) to fabricate this compound encapsulated ZIF-67 (FZ@ZIF-67) nanoparticles (NPs), FZ@ZIF-67 NPs could dually deliver Co ions and this compound in a controlled manner for over 14 days . This suggests that the delivery method and environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
N-benzyl-4-chloro-N-cyclohexylbenzamide plays a crucial role in biochemical reactions, particularly in the inhibition of the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways. This compound interacts with enzymes, proteins, and other biomolecules, such as RAGE and Notch1, to inhibit their activation. The nature of these interactions involves binding to the active sites of these proteins, thereby preventing their activation and subsequent signaling cascades .
Cellular Effects
N-benzyl-4-chloro-N-cyclohexylbenzamide has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by inhibiting the activation of the Notch1 signaling pathway in podocytes, which are specialized cells in the kidney. This inhibition prevents the epithelial-to-mesenchymal transition (EMT) of podocytes, thereby protecting them from injury and fibrosis . Additionally, N-benzyl-4-chloro-N-cyclohexylbenzamide impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RAGE and Notch1.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-4-chloro-N-cyclohexylbenzamide involves its binding interactions with biomolecules, particularly RAGE and Notch1. By binding to the active sites of these proteins, N-benzyl-4-chloro-N-cyclohexylbenzamide inhibits their activation and subsequent signaling pathways. This inhibition leads to a decrease in the expression of fibrotic markers and prevents the EMT of podocytes . Additionally, N-benzyl-4-chloro-N-cyclohexylbenzamide may influence gene expression by modulating the activity of transcription factors involved in the Notch1 signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4-chloro-N-cyclohexylbenzamide have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown that N-benzyl-4-chloro-N-cyclohexylbenzamide maintains its inhibitory effects on RAGE and Notch1 signaling, thereby providing sustained protection against podocyte injury and fibrosis
Dosage Effects in Animal Models
The effects of N-benzyl-4-chloro-N-cyclohexylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAGE and Notch1 signaling, providing protection against podocyte injury and fibrosis. At higher doses, N-benzyl-4-chloro-N-cyclohexylbenzamide may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Transport and Distribution
The transport and distribution of N-benzyl-4-chloro-N-cyclohexylbenzamide within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the glomerulus in the kidney . Understanding the transport and distribution mechanisms of N-benzyl-4-chloro-N-cyclohexylbenzamide is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
N-benzyl-4-chloro-N-cyclohexylbenzamide exhibits specific subcellular localization, which may influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In particular, N-benzyl-4-chloro-N-cyclohexylbenzamide accumulates in the glomerulus, where it exerts its protective effects on podocytes by inhibiting RAGE and Notch1 signaling
Preparation Methods
The synthesis of FPS-ZM1 involves the preparation of 4-chloro-N-cyclohexyl-N-(phenylmethyl)-benzamide. This compound can be encapsulated into a cobalt-based metal-organic framework (zeolitic imidazolate framework-67, ZIF-67) to fabricate this compound encapsulated ZIF-67 nanoparticles . The synthetic route typically involves the reaction of 4-chlorobenzoyl chloride with N-cyclohexyl-N-phenylmethylamine under controlled conditions to yield the desired product .
Chemical Reactions Analysis
FPS-ZM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
FPS-ZM1 has a wide range of scientific research applications:
Chemistry: It is used as a high-affinity RAGE inhibitor in various chemical studies.
Comparison with Similar Compounds
FPS-ZM1 is compared with other RAGE inhibitors, such as:
TTP488 (Azeliragon): Both this compound and TTP488 impair metastasis in triple-negative breast cancer models, with TTP488 showing greater potency against metastatic driver pathways.
This compound is unique due to its high affinity for RAGE and its ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Properties
IUPAC Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKWGIBQMHSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of FPS-ZM1?
A1: this compound is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with RAGE?
A2: this compound binds to the V domain of RAGE, effectively blocking the binding of RAGE ligands, such as High Mobility Group Box 1 (HMGB1) and Advanced Glycation End products (AGEs). This inhibition disrupts downstream signaling cascades. [, , , ]
Q3: What are the downstream effects of this compound binding to RAGE?
A3: By blocking RAGE, this compound inhibits the activation of several downstream signaling pathways, including:
- NF-κB: this compound prevents the phosphorylation of NF-κB targets, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , , , , , , , , , ]
- Diaphanous-1 (DIAPH1): this compound blocks the increase in DIAPH1 levels, a key cytoplasmic hub for RAGE ligand-mediated activation of cellular signaling. []
- Nrf2/DAMP: this compound inhibits the activation of redox-sensitive Damage-Associated Molecular Pattern (DAMP) signaling through Nrf2, reducing oxidative stress and inflammatory responses. [, ]
- Notch1: this compound abrogates AGE-induced Notch1 activation, preventing epithelial-to-mesenchymal transition (EMT) and fibrosis. []
Q4: What are the potential therapeutic implications of inhibiting the RAGE pathway with this compound?
A4: Inhibiting RAGE with this compound shows promise in mitigating various disease processes:
- Neuroinflammation: this compound reduces neuroinflammation in models of focal cerebral ischemia, Alzheimer's disease, and experimental bacterial meningitis. [, , , , , ]
- Emphysema/COPD: this compound reverses airspace enlargement and inflammation in emphysema models by preventing RAGE-DAMP-Nrf2 signaling. [, ]
- Diabetic Nephropathy: this compound ameliorates AGE-induced podocytopathy and fibrosis by blocking RAGE and downstream Notch1 activation. []
- Cardiac Hypertrophy: this compound, similar to resveratrol, alleviates high glucose-induced cardiac hypertrophy by inhibiting RAGE-dependent NF-κB and TGF-β1/Smad3 pathways. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H22ClNO, and its molecular weight is 327.85 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A6: While the provided research articles do not explicitly detail spectroscopic data for this compound, its synthesis and characterization have been previously reported in the literature. Researchers interested in spectroscopic data are encouraged to consult those primary sources.
Q7: Is there information on material compatibility, stability, catalytic properties, computational modeling, structure-activity relationship, or formulation of this compound in the provided research?
A7: The provided research primarily focuses on the biological activity and therapeutic potential of this compound as a RAGE antagonist. Information regarding its material properties, catalytic activity, computational modeling, SAR, and formulation strategies is not discussed in these papers.
Q8: What information is available about the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicity, and drug delivery of this compound?
A8: The provided research primarily focuses on pre-clinical studies using this compound. Information regarding its SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, long-term toxicity, resistance mechanisms, and specific drug delivery strategies is limited in these papers.
- Blood-Brain Barrier Penetration: this compound readily crosses the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. []
- In vivo Efficacy: this compound demonstrates promising in vivo efficacy in various animal models, including models of focal cerebral ischemia, Alzheimer's disease, emphysema, diabetic nephropathy, and cardiac hypertrophy. [, , , , , ]
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